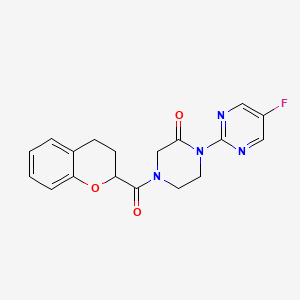

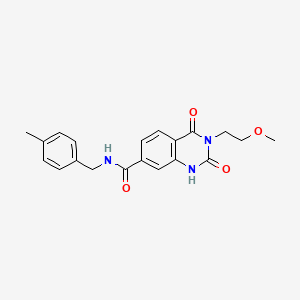

2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile” is a complex organic molecule. It contains several functional groups, including a trifluoromethoxy group attached to a phenyl ring, a 1,2,4-oxadiazole ring, a pyrrole ring, and a nitrile group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, which would impact the electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the trifluoromethoxy group, the oxadiazole ring, the pyrrole ring, and the nitrile group. Each of these groups has distinct reactivity patterns, and their combination in a single molecule could lead to a variety of possible reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethoxy group is highly electronegative, which could impact the compound’s polarity, solubility, and stability .科学的研究の応用

Electrochromic Devices

Overview: Electrochromic materials change their colors reversibly upon applying different potentials or undergoing redox processes. These materials find applications in auto-dimming mirrors, smart windows, and energy storage devices .

Application: The compound has been explored as a promising anodic material for electrochromic devices. Specifically, three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) were synthesized electrochemically. Their electrochromic behaviors were characterized, and they displayed various colors upon reduction and oxidation. The highest efficiency (η) was achieved by the PTTPP electrode at 1050 nm .

Synthesis of Muscle Relaxants

Overview: The compound’s structure includes a nitrile group, which makes it useful in synthetic chemistry.

Application: It serves as an intermediate in the preparation of the muscle relaxant papaverin .

Organic Synthesis

Overview: The trifluoromethoxy group enhances the reactivity of aromatic compounds, making them valuable in organic synthesis.

Application: Researchers have employed this compound in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .

Boronic Acid Derivatives

Overview: Boronic acids are versatile compounds used in various chemical reactions and as building blocks in organic synthesis.

Application: The compound can be considered a 4-(trifluoromethoxy)phenylboronic acid derivative. Researchers have explored its potential applications in diverse chemical transformations .

Spectroelectrochemistry

Overview: Spectroelectrochemistry combines spectroscopy and electrochemistry to study the electronic properties of materials during redox processes.

Application: This compound’s electrochromic behavior makes it suitable for spectroelectrochemical investigations, providing insights into its energy levels and optical properties .

Material Science

Overview: Materials science involves studying the properties, structure, and applications of materials.

Application: Researchers can explore the compound’s properties, such as its solubility, stability, and reactivity, to design novel materials for specific applications .

将来の方向性

特性

IUPAC Name |

2-[2-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N4O2/c16-15(17,18)23-11-5-3-10(4-6-11)13-20-14(24-21-13)12-2-1-8-22(12)9-7-19/h1-6,8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOISPPWCWEXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2559721.png)

![6-({4-[(3-chloro-4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2559729.png)

![(2,5-dimethylfuran-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2559731.png)

![1-(Iodomethyl)-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2559732.png)

![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2559733.png)

![N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2559734.png)

![2-(ethylthio)-7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559736.png)